4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one chemical properties
4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
Executive Summary
The 5,6,7,8-tetrahydroquinolin-2(1H)-one nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a rigid bicyclic structure, a lactam moiety capable of hydrogen bonding, and multiple sites for synthetic modification makes it a valuable starting point for drug discovery programs. This technical guide provides a comprehensive overview of the chemical properties of a key derivative, 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, tailored for researchers, medicinal chemists, and drug development professionals. We will explore its molecular structure, detail robust synthetic methodologies with mechanistic insights, outline its spectroscopic signature, and discuss its reactivity and potential as a versatile building block for creating novel therapeutic agents.
Introduction to the Tetrahydroquinolinone Scaffold
Heterocyclic compounds are the bedrock of modern pharmacology, and among them, the quinoline and quinolinone frameworks are particularly prominent. The partial saturation of the quinoline ring system to form tetrahydroquinolines introduces three-dimensional complexity and conformational rigidity, which are often crucial for selective binding to biological targets. Specifically, the 5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold combines the features of a pyridinone ring (a lactam) with a saturated cyclohexane ring. This arrangement provides a rigid molecular backbone that can be strategically decorated with functional groups to modulate pharmacological activity. Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The addition of a methyl group at the C4-position introduces a key substituent that can influence both the electronic properties of the conjugated system and the steric interactions with target proteins.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The structure of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one features a fused bicyclic system. The pyridinone ring contains an α,β-unsaturated lactam system, which is critical for its chemical reactivity and biological interactions. The adjacent cyclohexane ring is fully saturated. The molecule exists in a state of keto-enol tautomerism, although the lactam (keto) form is overwhelmingly favored under standard conditions due to the aromaticity of the pyridine ring in the lactim (enol) form being offset by the stability of the amide bond.
Stereochemistry and Conformation
While the core molecule is achiral, the saturated carbocyclic ring is not planar. Structural studies on analogous compounds, such as 5,6,7,8-tetrahydroquinolin-8-one, reveal that the saturated ring typically adopts a flexible "sofa" or "half-chair" conformation.[3][4] This conformational flexibility can be a key determinant in how the molecule or its derivatives fit into the binding pockets of enzymes or receptors. The orientation of the C4-methyl group has been shown to affect the ring puckering, with equatorial conformers being the dominant species in solution.[5]
Physicochemical Data
| Property | Value |
| IUPAC Name | 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Canonical SMILES | CC1=CC(=O)NC2=C1CCCC2 |
| InChI | InChI=1S/C10H13NO/c1-6-4-7(12)11-9-5-2-3-8(6)9/h4H,2-3,5H2,1H3,(H,11,12) |
| InChIKey | FZAXGJWFFPUHFX-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The synthesis of the 4-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold is a critical process that dictates its accessibility for further research. Several robust methods have been developed, each with distinct advantages.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the amide bond of the lactam, which simplifies the target to a substituted cyclohexanone precursor bearing an amino group and a pendant carboxylic acid derivative. This highlights the central role of cyclization in the forward synthesis.
Caption: Retrosynthetic analysis of the target molecule.
Key Synthetic Routes
Several strategies have proven effective for constructing this quinolinone core.[5]
-
Palladium-Catalyzed Cyclization of N-Aryl Enaminones: This modern approach involves the intramolecular cyclization of pre-formed enaminones derived from anilines and β-ketoesters. The palladium catalyst facilitates the C-N ring closure, offering high efficiency. The choice of this method is driven by its tolerance for a variety of functional groups, allowing for the synthesis of diverse libraries.
-
Modified Thorpe-Ziegler Cyclization: A classic yet effective method that begins with the condensation of a cyclohexanone derivative with cyanoacetamide. The resulting intermediate undergoes an intramolecular cyclization under basic conditions. The causality behind this reaction's success lies in the precise control of stoichiometry and reaction conditions to prevent the formation of dimeric byproducts, ensuring a high yield of the desired monomeric scaffold.[5]
-
Knoevenagel Condensation followed by Intramolecular Cyclization: This route utilizes arylidene malononitriles as precursors. These intermediates undergo a Michael addition with a suitable enolate, followed by an intramolecular cyclization upon heating, typically in acetic acid. This cascade reaction is efficient as it forms multiple bonds in a single operational sequence.
Protocol: Optimized Synthesis via Scandium Triflate Catalysis
This protocol describes a highly efficient, Lewis acid-catalyzed approach for the synthesis, valued for its high yield and operational simplicity.[5] Scandium triflate is chosen as the catalyst because it is a moisture-tolerant Lewis acid that effectively activates the imine intermediate for intramolecular cyclization without promoting hydrolysis or other side reactions.[5]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add the starting aniline derivative (1.0 equiv) and a β-ketoester (1.1 equiv) in dichloroethane (DCE, 0.2 M).
-
Catalyst Addition: Add scandium triflate (Sc(OTf)₃, 5 mol%) to the stirred solution. The use of a catalytic amount is key to the process's efficiency and cost-effectiveness.
-
Reaction Progression: Heat the mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours. Monitoring is a self-validating step to ensure the reaction has gone to completion before proceeding to workup.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acidic catalyst.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM, 3x). The organic layers are combined.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from an ethanol/water mixture to yield the pure product.[5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target molecule.
Spectroscopic and Analytical Characterization
Characterization of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one relies on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show distinct signals: a singlet for the C4-methyl protons (around δ 2.0-2.3 ppm), a singlet for the C3-vinylic proton (around δ 5.8-6.1 ppm), multiplets for the eight protons of the saturated ring at C5, C6, C7, and C8 (typically in the δ 1.7-2.8 ppm range), and a broad singlet for the N-H proton (δ 7.5-9.0 ppm), which is exchangeable with D₂O. The coupling constants between protons on the saturated ring can provide insight into the ring's conformation.[6][7]
-
¹³C NMR: The spectrum will be characterized by a signal for the carbonyl carbon (C2) around δ 165-170 ppm, signals for the olefinic carbons (C3 and C4) in the δ 100-150 ppm region, multiple signals for the sp³ hybridized carbons of the saturated ring (δ 20-40 ppm), and a signal for the methyl carbon around δ 15-20 ppm.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak. A characteristic fragmentation pattern for related 5,6,7,8-tetrahydroquinolines involves a retro-Diels-Alder reaction of the saturated ring, leading to the loss of ethylene (28 Da) and a corresponding M-28 peak.[8] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups. Key expected absorptions include a strong, sharp band for the C=O stretch of the lactam at approximately 1650-1680 cm⁻¹ and a broad band for the N-H stretch around 3200-3400 cm⁻¹.
Summary of Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | δ ~2.1 (s, 3H, CH₃), δ ~5.9 (s, 1H, C3-H), δ 1.7-2.8 (m, 8H, aliphatic), δ ~8.0 (br s, 1H, NH) |
| ¹³C NMR | δ ~168 (C=O), δ ~145 (C4a), δ ~120 (C8a), δ ~118 (C4), δ ~105 (C3), δ 20-35 (aliphatic Cs), δ ~18 (CH₃) |
| MS (EI) | M⁺ at m/z 163, potential M-28 fragment at m/z 135 |
| IR (cm⁻¹) | ~3250 (N-H stretch), ~2940 (C-H stretch), ~1660 (C=O stretch) |
Chemical Reactivity and Derivatization
The utility of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one in drug discovery stems from its predictable reactivity at several key positions.
-
N-H of the Lactam: The nitrogen atom can be readily alkylated or acylated using standard protocols (e.g., sodium hydride followed by an alkyl halide) to introduce diverse substituents. This is a primary site for modification to explore the structure-activity relationship (SAR).
-
C3-Position: The vinylic proton at C3 can be substituted via electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
-
Carbonyl Oxygen: The lactam oxygen can be alkylated to form a lactim ether, which alters the electronic properties and hydrogen bonding capacity of the molecule.
-
Saturated Ring: The aliphatic protons on the cyclohexane ring can be functionalized, though this often requires more forcing conditions or directed metalation strategies.
These derivatization handles allow for the systematic synthesis of compound libraries to probe interactions with biological targets.[9]
Applications in Research and Drug Development
Pharmacological Significance of the Tetrahydroquinolinone Scaffold
The broader class of tetrahydroquinoline and quinolinone derivatives is rich in pharmacological activity. They are known to act as:
-
Anticancer Agents: Many derivatives exhibit potent cytotoxic activity against various cancer cell lines.[1][10] Their mechanisms can include the inhibition of critical enzymes like protein kinases or dihydrofolate reductase (DHFR).[10]
-
Antifungal and Antimicrobial Agents: The quinoline core is found in many natural and synthetic antimicrobial compounds.[2]
-
Enzyme Inhibitors: The rigid scaffold is ideal for targeting the active sites of enzymes, and derivatives have been developed as inhibitors for a range of targets, including HIV-1 integrase and CXCR4.[2][11]
Role as a Privileged Scaffold
4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is considered a privileged scaffold because its structural and chemical properties are frequently found in active pharmaceutical ingredients. Its rigidity reduces the entropic penalty upon binding to a target, while the presence of both hydrogen bond donors (N-H) and acceptors (C=O) facilitates strong, specific interactions.
Hypothetical Mechanism of Action: Kinase Inhibition
To illustrate its potential, we can visualize a hypothetical mechanism where a derivative of this scaffold acts as an ATP-competitive kinase inhibitor. The tetrahydroquinolinone core would occupy the adenine-binding region of the kinase, with the lactam forming key hydrogen bonds with the hinge region of the enzyme. Substituents added at the nitrogen or other positions would extend into adjacent pockets to provide potency and selectivity.
Caption: Hypothetical inhibition of a kinase pathway.
Conclusion
4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic compound of significant interest to the scientific and drug discovery communities. Its chemical properties are defined by a stable yet reactive lactam, a conformationally defined saturated ring, and multiple sites for synthetic elaboration. Robust and efficient synthetic routes make it readily accessible. A thorough understanding of its spectroscopic characteristics, reactivity, and the proven biological potential of its structural class positions this molecule as a high-value scaffold for the development of next-generation therapeutics.
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